molecular formula C18H14Cl2N2O3S2 B2586348 N-(4-(3,4-dichlorophenyl)thiazol-2-yl)-2-(ethylsulfonyl)benzamide CAS No. 922643-11-6

N-(4-(3,4-dichlorophenyl)thiazol-2-yl)-2-(ethylsulfonyl)benzamide

Cat. No.: B2586348
CAS No.: 922643-11-6
M. Wt: 441.34
InChI Key: RXYFQEZEKAJKTL-UHFFFAOYSA-N
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Description

N-(4-(3,4-dichlorophenyl)thiazol-2-yl)-2-(ethylsulfonyl)benzamide is a synthetic organic compound that has garnered attention in various fields of scientific research. This compound is characterized by its unique chemical structure, which includes a thiazole ring, a dichlorophenyl group, and an ethylsulfonyl-substituted benzamide moiety. These structural features contribute to its distinct chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(3,4-dichlorophenyl)thiazol-2-yl)-2-(ethylsulfonyl)benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the cyclization of appropriate precursors, such as α-haloketones and thioureas, under acidic or basic conditions.

    Introduction of the Dichlorophenyl Group: The dichlorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a suitable dichlorophenyl halide reacts with the thiazole intermediate.

    Attachment of the Ethylsulfonyl Group: The ethylsulfonyl group can be introduced through a sulfonylation reaction, using reagents such as ethylsulfonyl chloride in the presence of a base.

    Formation of the Benzamide Moiety: The final step involves the coupling of the thiazole intermediate with a benzoyl chloride derivative to form the benzamide moiety.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield, purity, and cost-effectiveness. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-(4-(3,4-dichlorophenyl)thiazol-2-yl)-2-(ethylsulfonyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro or carbonyl groups, leading to the formation of amines or alcohols.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), and catalytic hydrogenation are commonly used.

    Substitution: Reagents like halides, nucleophiles, and electrophiles are used under appropriate conditions (e.g., acidic, basic, or neutral).

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines, alcohols

    Substitution: Various substituted derivatives depending on the reagents used

Scientific Research Applications

N-(4-(3,4-dichlorophenyl)thiazol-2-yl)-2-(ethylsulfonyl)benzamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and pharmacological studies.

    Industry: Utilized in the development of new materials, agrochemicals, and specialty chemicals.

Mechanism of Action

The mechanism of action of N-(4-(3,4-dichlorophenyl)thiazol-2-yl)-2-(ethylsulfonyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.

    Interacting with Receptors: Binding to cellular receptors and influencing signal transduction pathways.

    Modulating Gene Expression: Affecting the expression of genes related to its biological activity.

Comparison with Similar Compounds

N-(4-(3,4-dichlorophenyl)thiazol-2-yl)-2-(ethylsulfonyl)benzamide can be compared with other similar compounds, such as:

    N-(4-(3,4-dichlorophenyl)thiazol-2-yl)-2-(methylsulfonyl)benzamide: Differing by the presence of a methylsulfonyl group instead of an ethylsulfonyl group.

    N-(4-(3,4-dichlorophenyl)thiazol-2-yl)-2-(propylsulfonyl)benzamide: Differing by the presence of a propylsulfonyl group instead of an ethylsulfonyl group.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties compared to its analogs.

Biological Activity

N-(4-(3,4-dichlorophenyl)thiazol-2-yl)-2-(ethylsulfonyl)benzamide is a synthetic compound that belongs to the thiazole derivatives class, recognized for its diverse biological activities. This article explores its biological activity, focusing on its potential applications in medicinal chemistry, including anticancer, antimicrobial, and anti-inflammatory properties.

Structural Characteristics

The compound features a thiazole ring, a dichlorophenyl group, and an ethylsulfonyl moiety. The unique structure contributes to its biological activity and potential pharmacological applications.

Property Details
Molecular Formula C₁₈H₁₄Cl₂N₂O₃S
Molecular Weight 441.4 g/mol
CAS Number 922643-11-6

The biological activity of this compound is attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in various disease pathways.
  • Receptor Binding : It can bind to specific receptors, modulating their activity.
  • Signal Transduction Modulation : The compound may affect signal transduction pathways, leading to changes in cellular functions.

Anticancer Activity

Research indicates that thiazole derivatives exhibit significant anticancer properties. For instance, studies have shown that compounds similar to this compound can inhibit growth in various cancer cell lines.

  • In Vitro Studies :
    • The compound displayed cytotoxic effects against cancer cell lines such as Jurkat (human T-cell leukemia) and A-431 (human epidermoid carcinoma), with IC50 values comparable to established chemotherapeutics like doxorubicin .
    • Molecular dynamics simulations suggest that the compound interacts with target proteins primarily through hydrophobic contacts, which is crucial for its anticancer activity .
  • Case Study :
    • A study evaluated the antiproliferative effects of thiazole derivatives on HT29 (colorectal cancer) cells. The results indicated that the presence of a dichlorophenyl group significantly enhanced the activity of the compounds tested .

Antimicrobial Properties

Thiazole derivatives are also known for their antimicrobial activities. Research has demonstrated that this compound may possess significant antibacterial properties.

  • Comparative Analysis :
    • Compounds with similar structures showed promising antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, suggesting that modifications in the thiazole structure can enhance antimicrobial efficacy .

Anti-inflammatory Potential

Thiazole derivatives have been investigated for their anti-inflammatory properties. The ability of these compounds to inhibit pro-inflammatory cytokines positions them as potential therapeutic agents for inflammatory diseases.

  • Mechanism of Action :
    • The anti-inflammatory effects are attributed to the inhibition of specific signaling pathways involved in inflammation, including NF-kB and MAPK pathways .
  • Research Findings :
    • A study highlighted that certain thiazole derivatives exhibited significant anti-inflammatory effects in animal models by reducing edema and inflammatory markers .

Properties

IUPAC Name

N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-2-ethylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14Cl2N2O3S2/c1-2-27(24,25)16-6-4-3-5-12(16)17(23)22-18-21-15(10-26-18)11-7-8-13(19)14(20)9-11/h3-10H,2H2,1H3,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXYFQEZEKAJKTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=CC=CC=C1C(=O)NC2=NC(=CS2)C3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14Cl2N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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